![molecular formula C7H9F4N3 B11731083 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11731083.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina es un compuesto químico que presenta un anillo de pirazol sustituido con grupos difluorometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina generalmente implica la reacción de 3,5-bis(difluorometil)-1H-pirazol con un derivado de etanamina adecuado. Las condiciones de reacción a menudo incluyen el uso de una base como el hidruro de sodio o el carbonato de potasio para desprotonar el pirazol, facilitando la sustitución nucleofílica .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando potencialmente reactores de flujo continuo u otras técnicas avanzadas de ingeniería química.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio.
Sustitución: El grupo etanamina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio o carbonato de potasio en un solvente aprótico.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina implica su interacción con objetivos moleculares específicos. Los grupos difluorometil pueden mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3,5-bis(difluorometil)-1H-pirazol: Un precursor en la síntesis del compuesto objetivo.
2-[4-cloro-3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina: Un compuesto estructuralmente similar con un sustituyente cloro.
Singularidad
2-[3,5-bis(difluorometil)-1H-pirazol-1-il]etanamina es única debido a la presencia de ambos grupos difluorometil y la porción etanamina, que confieren propiedades químicas y biológicas distintas. Esta combinación permite interacciones específicas con objetivos moleculares que no son posibles con otros compuestos similares .
Propiedades
Fórmula molecular |
C7H9F4N3 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C7H9F4N3/c8-6(9)4-3-5(7(10)11)14(13-4)2-1-12/h3,6-7H,1-2,12H2 |
Clave InChI |
QVYATSMWQFTEMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1C(F)F)CCN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


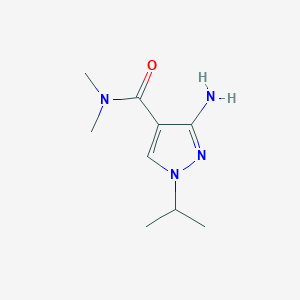
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
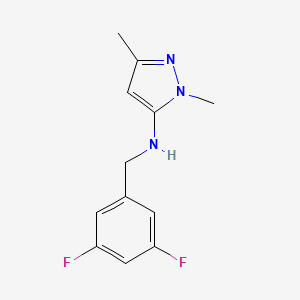
methylidene}hydroxylamine](/img/structure/B11731009.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
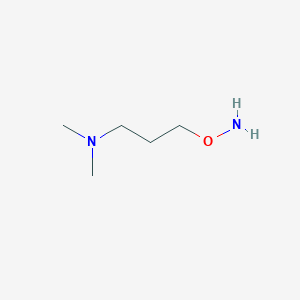
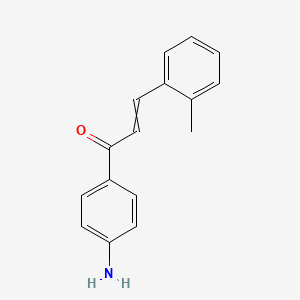
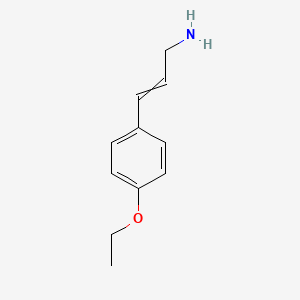
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731035.png)
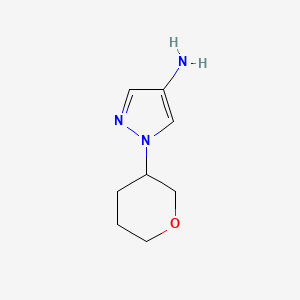
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731062.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731070.png)
![bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
